
methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMPI is a derivative of indole, a heterocyclic compound that is widely present in nature and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. This compound has also been found to modulate the activity of ion channels and receptors, which may contribute to its analgesic and antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of various cancer cell lines and exhibit antiviral activity against influenza virus. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a relatively stable compound that can be easily synthesized and purified, making it suitable for use in laboratory experiments. However, its solubility in water is limited, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Another area of interest is the investigation of this compound as a potential anticancer agent, either alone or in combination with other drugs. Further studies are also needed to elucidate the mechanism of action of this compound and its potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves the condensation of 5-hydroxy-2-methylindole with 4-methylbenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to esterification with methyl chloroformate, followed by hydrolysis to yield this compound. This method is relatively simple and efficient, making this compound a readily accessible compound for further studies.
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has been found to exhibit various biological activities, including anti-inflammatory, analgesic, antitumor, and antiviral effects. Its potential applications in medicinal chemistry have been extensively explored, and several research studies have been conducted to investigate its pharmacological properties.
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-4-6-13(7-5-11)19-12(2)17(18(21)22-3)15-10-14(20)8-9-16(15)19/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRNJXUGMDEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
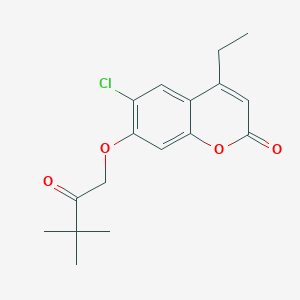
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

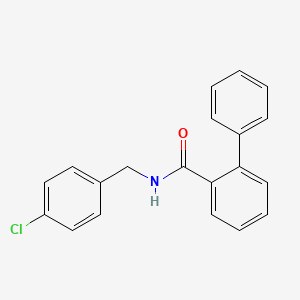
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
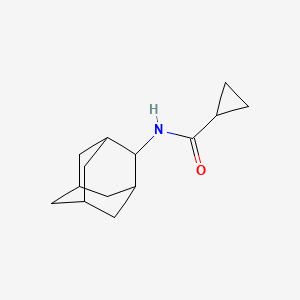
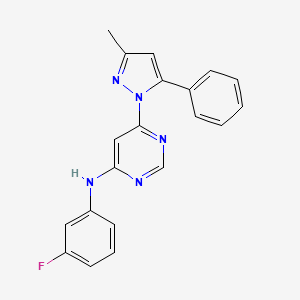

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
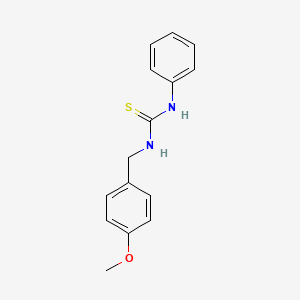

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)